molecular formula C19H19NO2 B5681508 Benzofuran-2-carboxylic acid (2-isopropyl-6-methyl-phenyl)-amide

Benzofuran-2-carboxylic acid (2-isopropyl-6-methyl-phenyl)-amide

Cat. No.: B5681508
M. Wt: 293.4 g/mol
InChI Key: PSRVUVUMKSULAL-UHFFFAOYSA-N
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Description

Benzofuran-2-carboxylic acid (2-isopropyl-6-methyl-phenyl)-amide (CAS 307539-69-1) is a research chemical with the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol . This compound belongs to the benzofuran class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . The benzofuran core is an emerging structure in the search for new antimicrobial agents to combat multidrug-resistant bacteria, making derivatives like this one valuable for investigating novel therapeutic candidates . Furthermore, benzofuran-based carboxylic acid derivatives have shown significant potential in other research areas, such as being developed as selective inhibitors for the cancer-associated carbonic anhydrase isoform hCA IX, which is a validated target for anticancer drug discovery . The structure features a benzofuran-2-carboxamide group linked to a 2-isopropyl-6-methylaniline moiety, providing a defined chemical framework for structure-activity relationship (SAR) studies in various biochemical contexts. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-12(2)15-9-6-7-13(3)18(15)20-19(21)17-11-14-8-4-5-10-16(14)22-17/h4-12H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRVUVUMKSULAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321048
Record name N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641458
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307539-69-1
Record name N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzofuran-2-carboxylic acid (2-isopropyl-6-methyl-phenyl)-amide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Biological Activity Overview

Benzofuran derivatives, including benzofuran-2-carboxylic acid amides, have been studied for various biological activities such as anticancer, antimicrobial, and immunomodulatory effects. The following sections summarize key findings from recent studies.

Anticancer Activity

Benzofuran derivatives have demonstrated promising anticancer properties. For instance, a study reported that certain benzofuran-2-carboxamide derivatives exhibited significant antiproliferative effects against various cancer cell lines. The introduction of specific substituents on the benzofuran scaffold was found to enhance these activities.

Key Findings:

  • Compound Efficacy : Compounds with methyl and methoxy substitutions showed increased potency against breast cancer cell lines compared to unsubstituted analogs .
  • Mechanisms : The anticancer activity is often linked to the induction of apoptosis and inhibition of cell proliferation pathways. For example, one derivative increased caspase 9 levels significantly in treated samples .

Antimicrobial Activity

Research has also indicated that benzofuran derivatives possess antimicrobial properties, particularly against Mycobacterium tuberculosis. A series of benzofuran compounds were synthesized and tested for their efficacy against this pathogen.

Key Findings:

  • Activity Against Tuberculosis : Certain derivatives displayed profound antimycobacterial activity with IC90 values as low as 0.60 μM, indicating strong potential for further development as therapeutic agents against tuberculosis .
  • Low Toxicity : These compounds exhibited low cytotoxicity towards mammalian cells, making them suitable candidates for drug development .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory potential of benzofuran-2-carboxylic acid derivatives. These compounds have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), which plays a critical role in T-cell signaling and tumor immunity.

Key Findings:

  • Inhibition of LYP : Selected compounds demonstrated reversible inhibition of LYP with Ki values around 1 μM, suggesting their utility in enhancing T-cell responses in cancer therapy .
  • Tumor Growth Suppression : In vivo studies showed that these compounds could suppress tumor growth by promoting antitumor immunity and modulating macrophage polarization .

Table 1: Biological Activities of Benzofuran Derivatives

Compound NameActivity TypeIC50/Other ValuesReferences
Compound AAnticancerIC50 = 0.126 μM
Compound BAntimicrobialIC90 < 0.60 μM
Compound CImmunomodulatoryKi = 0.93 μM

Table 2: Structure-Activity Relationships

SubstituentEffect on ActivityReference
Methyl at C-3Increased antiproliferative activity
Methoxy at C-6Enhanced potency against cancer cells
Halo-substituentsImproved antimicrobial properties

Case Study 1: Antitumor Efficacy in MDA-MB-231 Cells

A study evaluated the effects of a specific benzofuran derivative on MDA-MB-231 triple-negative breast cancer cells. The compound demonstrated a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Tuberculosis Treatment

In another investigation, a series of benzofuran derivatives were tested for their activity against Mycobacterium tuberculosis. The most potent compound exhibited an MIC value that suggests it could be developed into a novel treatment option for tuberculosis.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. The compound Benzofuran-2-carboxylic acid (2-isopropyl-6-methyl-phenyl)-amide has shown promising results in inhibiting cancer cell proliferation across various types of cancer.

Case Studies and Data

A review highlighted several benzofuran derivatives with notable cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
MCC1019A549 (Lung)16.4
Compound 9SQ20B (Head & Neck)0.46
Compound 10bPANC-1 (Pancreatic)1.07

These results indicate a strong potential for benzofuran derivatives as therapeutic agents in oncology .

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of benzofuran derivatives. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.

Mechanistic Insights

The neuroprotective effects are believed to stem from the modulation of oxidative stress pathways and the promotion of neurotrophic factors, which support neuronal survival and function. For example, certain benzofuran derivatives have been shown to upregulate brain-derived neurotrophic factor (BDNF), enhancing neuronal resilience against damage .

Anti-inflammatory Properties

In addition to anticancer and neuroprotective applications, benzofuran derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

In Vivo Studies

Animal models have demonstrated that these compounds can significantly reduce markers of inflammation, such as cytokines and chemokines, suggesting a role in managing conditions like arthritis and other inflammatory disorders .

Synthetic Pathways and Derivative Development

The synthesis of benzofuran-2-carboxylic acid derivatives has been optimized through various chemical methods, including C–H arylation and transamidation techniques. These methods allow for the efficient production of diverse benzofuran derivatives with tailored biological activities.

Synthesis Overview

Recent advancements involve using 8-aminoquinoline-directed C–H arylations combined with transamidations to create novel benzofuran derivatives efficiently . This synthetic flexibility enables researchers to explore a wide range of substitutions that can enhance biological activity.

Chemical Reactions Analysis

Acid Chloride Intermediate Route

  • Step 1 : Activation of benzofuran-2-carboxylic acid to its acid chloride using reagents like oxalyl chloride or thionyl chloride in non-polar solvents (e.g., toluene) with catalytic DMF .

  • Step 2 : Coupling with 2-isopropyl-6-methyl-aniline in the presence of a base (e.g., triethylamine) to form the amide bond .

Example Reaction Conditions

StepReagents/ConditionsYieldReference
1Oxalyl chloride, toluene, DMF, 25–30°C, 6 hr>95%
22-Isopropyl-6-methyl-aniline, Et₃N, 25°C, 12 hr85–90%

Microwave-Assisted Perkin Rearrangement

3-Bromocoumarins undergo a Perkin rearrangement under microwave irradiation (5 min, NaOH/EtOH) to yield benzofuran-2-carboxylic acids, which are subsequently converted to amides . This method reduces reaction times from hours to minutes.

Functionalization and Derivatization

The benzofuran core and amide group enable further chemical modifications:

C–H Arylation

Pd-catalyzed C–H arylation introduces aryl/heteroaryl groups at the C3 position of the benzofuran scaffold. This reaction employs 8-aminoquinoline as a directing group and tolerates diverse substituents .

Example :

SubstrateAryl HalideCatalystYield
Benzofuran-2-carboxamide4-BromotoluenePd(OAc)₂, Ag₂CO₃78%

Transamidation

The amide group undergoes transamidation with primary/secondary amines via a two-step, one-pot protocol:

  • Boc protection of the amide.

  • Aminolysis with nucleophilic amines (e.g., morpholine, piperidine) .

Conditions :

  • Boc₂O/DMAP in MeCN (60°C, 5 hr).

  • Amine in toluene (60°C, 12 hr).

Stability and Reactivity

  • Acid/Base Stability : The amide bond is stable under mildly acidic/basic conditions but hydrolyzes in concentrated HCl/NaOH .

  • Thermal Stability : Decomposition occurs above 200°C, as evidenced by differential scanning calorimetry (DSC) .

Purification and Characterization

  • Crystallization : Recrystallization from ethyl acetate/dioxane yields high-purity product (m.p. 211–212°C) .

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 2.60 (s, CH₃), 6.98 (s, benzofuran-H) .

    • IR : 1702 cm⁻¹ (C=O stretch) .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The target compound’s synthesis likely parallels methods for analogous carboxamides, such as using coupling agents (e.g., HATU) for amide bond formation .
  • Substituent Effects: Bulky substituents (e.g., isopropyl) may require optimized reaction conditions (e.g., prolonged reaction times or excess reagents) compared to smaller groups like methoxy or amino .

Physicochemical Properties

Comparative data for benzofuran derivatives:

Property Benzofuran-2-Carboxylic Acid (Parent) Target Amide (Predicted) 5-Methoxybenzofuran-2-Carboxamide Ethyl Benzofuran-2-Carboxylate
Melting Point (°C) 192–196 ~150–170* 190 (N-propargyl analog) Oil (8a), 80–82 (8b)
LogP (Predicted) 1.92 (Exp. ) ~3.0–3.5* 2.1–2.5 2.8–3.2
Solubility Low in water, soluble in polar solvents Moderate in DMSO/MeOH Low in water, high in DCM Soluble in organic solvents

Notes:

  • The target amide’s predicted higher LogP (vs. the parent acid) reflects increased lipophilicity from the arylalkyl substituents.
  • Ethyl esters (e.g., 8a, 8b) exhibit lower melting points and higher volatility compared to carboxamides .

Analytical Characterization

  • Mass Spectrometry : Analogous compounds (e.g., 5-APB) are characterized using LC-HRMS, with fragmentation patterns dependent on substituent positions .
  • UV/Vis Spectroscopy : The benzofuran core absorbs at ~250–300 nm; amide formation may shift λ_max due to conjugation changes .

Q & A

Q. Q1. What are the standard synthetic routes for preparing Benzofuran-2-carboxylic acid (2-isopropyl-6-methyl-phenyl)-amide?

The synthesis typically involves two key steps: (1) constructing the benzofuran-2-carboxylic acid core and (2) coupling it with 2-isopropyl-6-methylaniline via amide bond formation.

  • Benzofuran Core Synthesis : Common methods include cyclization of substituted phenols with α,β-unsaturated carbonyl compounds or transition-metal-catalyzed C–H activation (e.g., Pd-mediated arylation) .
  • Amide Coupling : Reagents like EDCI/HOBt or DCC/DMAP are used for activating the carboxylic acid, followed by reaction with the aniline derivative .
  • Example : A recent study utilized 8-aminoquinoline-directed C–H arylation to install substituents on the benzofuran ring before transamidation with the aniline .

Q. Q2. What analytical techniques are essential for characterizing this compound?

Key techniques include:

Technique Purpose Example Data Reference
NMR Confirm structure and purity1H^1H: δ 7.8 (d, J=8 Hz, benzofuran), 13C^{13}C: 165 ppm (amide carbonyl)
HPLC-MS Assess purity and molecular weightLRMS (ESI): m/z 325.9 [M+H]+ (for brominated analogs)
IR Identify functional groupsPeaks at ~1680 cm⁻¹ (C=O stretch)

Advanced Reaction Optimization

Q. Q3. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Purification : Flash chromatography (e.g., dichloromethane/hexane gradients) improves intermediate purity .
  • Catalyst Screening : For C–H activation steps, Pd(OAc)₂ with ligands like PCy₃ enhances regioselectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve amide coupling efficiency .
  • Example : A brominated derivative achieved 55% yield after optimizing coupling conditions (NaH in THF, 0°C) .

Q. Q4. What strategies address low reactivity in electrophilic substitutions on the benzofuran ring?

  • Electron-Donating Groups : Introduce methoxy or methyl groups ortho to the reaction site to activate the ring .
  • Directed Metalation : Use directing groups (e.g., 8-aminoquinoline) to facilitate C–H functionalization at specific positions .

Reactivity and Functionalization

Q. Q5. How does the substitution pattern on the benzofuran ring influence its reactivity?

  • Electrophilic Substitution : Electron-rich rings undergo nitration or halogenation at the 5-position. Steric hindrance from ortho substituents (e.g., isopropyl) reduces reactivity .
  • Oxidation/Reduction : KMnO₄ oxidizes benzofuran to carboxylated derivatives, while NaBH₄ selectively reduces ketone groups without affecting the amide bond .

Biological Activity and Mechanism

Q. Q6. What methodologies are used to evaluate the biological activity of this compound?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against E. coli or S. aureus .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) using purified enzymes .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Data Interpretation and Contradictions

Q. Q7. How should researchers resolve conflicting spectroscopic data for derivatives?

  • Case Study : A brominated analog showed unexpected 1H^1H-NMR splitting due to diastereomer formation. Resolution involved chiral HPLC and X-ray crystallography .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts to verify assignments .

Q. Q8. Why might biological activity vary between structurally similar analogs?

  • Steric Effects : Bulky substituents (e.g., isopropyl) may hinder target binding.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) alter electron density, affecting interactions with biological targets .

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